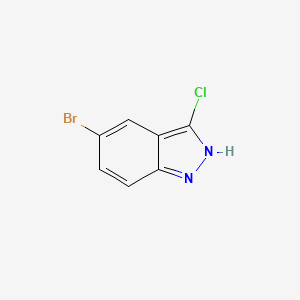

5-Bromo-3-chloro-1H-indazole

Description

Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. researchgate.netnih.gov Its unique chemical properties and ability to exist in different tautomeric forms make it a versatile building block for the synthesis of a wide range of compounds with diverse biological activities. researchgate.net

The indazole nucleus is a core component of numerous drugs that have received regulatory approval and are currently in clinical use. researchgate.netpnrjournal.com These drugs span a wide range of therapeutic areas, highlighting the broad applicability of the indazole scaffold. For instance, Pazopanib (B1684535) and Axitinib are tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma. pnrjournal.commdpi.commdpi.comGranisetron is a 5-HT3 antagonist used to prevent nausea and vomiting induced by chemotherapy. pnrjournal.combldpharm.comEntrectinib is another kinase inhibitor used to treat ROS1-positive non-small cell lung cancer. pnrjournal.combldpharm.com Additionally, Bendazac and Benzydamine are anti-inflammatory agents that feature the 1H-indazole scaffold. mdpi.com The success of these drugs has spurred further research into indazole-containing compounds, with many currently undergoing clinical trials for various diseases, including cancer and cardiovascular conditions. nih.govnih.gov

Importance of Halogenation in Modulating Chemical and Biological Properties

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in medicinal chemistry to modulate the properties of a compound. researchgate.net The unique characteristics of halogens allow them to influence a molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting its biological activity. researchgate.netfrontiersin.org

The introduction of halogen atoms can significantly impact a drug's molecular interactions with its biological target. Halogens can participate in various non-covalent interactions, including the increasingly recognized halogen bond, which is an attractive interaction between a region of positive electrostatic potential on the halogen (the σ-hole) and a Lewis base. researchgate.netacs.org These interactions can enhance binding affinity and selectivity for the target protein. researchgate.net

The ability to selectively introduce halogens at specific positions on the indazole ring is crucial for the synthesis of targeted derivatives. Various methods for the regioselective halogenation of indazoles have been developed. rsc.org These strategies often employ electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.netchim.it The reaction conditions, including the choice of solvent and temperature, can be adjusted to favor halogenation at a particular position. rsc.orgrsc.org For instance, metal-free halogenation of 2H-indazoles has been achieved with high regioselectivity. rsc.orgrsc.org Direct C-H halogenation is a particularly desirable approach as it avoids the need for pre-functionalization of the indazole ring. rsc.org The development of these regioselective methods allows chemists to precisely tailor the structure of indazole derivatives to optimize their biological activity. nih.gov

Specific Focus on 5-Bromo-3-chloro-1H-indazole within the Halogenated Indazole Class

This compound is a specific halogenated indazole that serves as a valuable building block in organic synthesis and medicinal chemistry. cymitquimica.comchemimpex.com Its structure features a bromine atom at the 5-position and a chlorine atom at the 3-position of the indazole ring. cymitquimica.com This di-halogenated pattern provides two distinct points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.comchemimpex.com The presence of both bromine and chlorine can influence the compound's reactivity and electronic properties, which are key considerations in the design of new bioactive compounds. cymitquimica.com

Rationale for Researching Multi-Halogenated Indazoles

The investigation into indazoles containing multiple halogen substituents is driven by several key factors. The presence and position of different halogens on the indazole ring can fine-tune the electronic and steric properties of the molecule, which is crucial for optimizing interactions with specific biological targets.

Detailed research findings have demonstrated the potential of multi-halogenated indazoles in various therapeutic areas:

Anticancer Activity : Many halogenated indazole derivatives are explored for their potent anticancer properties. cymitquimica.com They can function as inhibitors of critical cellular enzymes like kinases (e.g., c-MET, CHK1, CHK2), which are often dysregulated in cancer progression. The strategic placement of halogens can enhance the binding affinity and selectivity for these kinase targets.

Antimicrobial Properties : Certain indazole derivatives have shown promising activity against various pathogens, including resistant bacterial strains. smolecule.com The halogen substituents can contribute to the mechanism of action, which may involve interactions with microbial proteins or DNA.

Synthetic Utility : Multi-halogenated indazoles are valuable building blocks in organic synthesis. nih.govcymitquimica.com The differential reactivity of various halogens (e.g., iodine being more reactive than bromine or chlorine in certain coupling reactions) allows for selective and sequential functionalization, enabling the efficient synthesis of complex target molecules. smolecule.com This makes them crucial intermediates for developing new pharmaceuticals and agrochemicals. nih.govrsc.org

Current Gaps in Knowledge Regarding this compound

Despite the broad interest in multi-halogenated indazoles, specific knowledge regarding this compound is notably limited in publicly accessible scientific literature. While its basic chemical properties are documented by commercial suppliers, in-depth research findings appear to be scarce. uni.lu

The primary gaps in the current understanding of this specific compound include:

Synthesis and Characterization : Although general methods for halogenating indazoles exist, detailed and optimized synthetic protocols specifically for this compound are not widely reported. Furthermore, comprehensive characterization data, such as detailed NMR and crystal structure analysis, is not readily available.

Chemical Reactivity : The compound features two different halogen atoms, bromine at the 5-position and chlorine at the 3-position. This presents an opportunity for regioselective reactions. However, there is a lack of published studies exploring its specific reactivity in key organic transformations like cross-coupling or substitution reactions. The precise conditions required and the products that would form are not well-documented.

Biological Profile : While related halogenated indazoles have been investigated for anticancer and antimicrobial activities, the specific biological effects of this compound remain largely unexplored. cymitquimica.com There is an absence of data on its interactions with biological targets, its efficacy in cellular assays, or its metabolic profile.

The following table summarizes the available physicochemical data for this compound.

| Property | Data | Source |

| IUPAC Name | This compound | sigmaaldrich.comfluorochem.co.uksigmaaldrich.com |

| CAS Number | 36760-19-7 | cymitquimica.comfluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C₇H₄BrClN₂ | cymitquimica.comuni.lu |

| Molecular Weight | 231.48 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Physical Form | Off-white / solid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | SWJXMRPKABLFAG-UHFFFAOYSA-N | uni.lusigmaaldrich.comfluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJXMRPKABLFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646291 | |

| Record name | 5-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36760-19-7 | |

| Record name | 5-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 5 Bromo 3 Chloro 1h Indazole

Chemical Transformations Involving Halogen Substituents

The presence of two different halogen atoms on the indazole ring—bromine at the C5 position and chlorine at the C3 position—is pivotal for its derivatization. The difference in reactivity between the C-Br and C-Cl bonds, particularly in metal-catalyzed reactions, allows for selective and sequential functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of 5-Bromo-3-chloro-1H-indazole, the C5-Br bond is generally more reactive than the C3-Cl bond towards oxidative addition to a Pd(0) catalyst. This differential reactivity enables selective functionalization at the C5 position while leaving the C3-chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide. Studies on various 5-bromoindazoles have demonstrated successful Suzuki-Miyaura coupling. nih.govresearchgate.net For this compound, the reaction with an arylboronic acid would be expected to proceed selectively at the C5-position under carefully controlled conditions. nih.gov A typical catalytic system involves a palladium source like Pd(dppf)Cl₂ or Pd(PPh₃)₄ and a base such as K₂CO₃ or Cs₂CO₃. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org The higher reactivity of aryl bromides over aryl chlorides is well-established, allowing for selective alkynylation at the C5-position of this compound. thieme-connect.de This transformation is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free Sonogashira conditions have also been developed and could be applied to enhance selectivity. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.org Similar to other palladium-catalyzed couplings, the reaction would preferentially occur at the C5-bromo position. This selectivity provides a route to introduce vinyl groups at the C5 position of the indazole core.

| Coupling Reaction | Typical Palladium Catalyst | Typical Base | Typical Solvent | Expected Primary Site of Reactivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/Water, DME | C5-Br |

| Sonogashira | PdCl₂(PPh₃)₂, [Pd₂(dba)₃] | Et₃N, Piperidine (B6355638) | THF, DMF | C5-Br |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | C5-Br |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike SN1 and SN2 reactions, SNAr proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the electron-deficient nature of the pyrazole (B372694) portion of the indazole ring system activates the C3 position. Therefore, the C3-chloro substituent is more susceptible to nucleophilic attack than the C5-bromo substituent. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C3 position.

The differential reactivity of the C5-Br and C3-Cl bonds makes this compound an ideal substrate for cascade or sequential one-pot reactions. A cascade reaction involves two or more consecutive transformations in which the product of the first step becomes the substrate for the next.

A plausible strategy would involve an initial, more facile palladium-catalyzed cross-coupling at the C5-Br position. thieme-connect.de The resulting intermediate, now functionalized at C5 but still retaining the C3-chloro group, can then undergo a second, different transformation. For instance, a Sonogashira coupling at C5 could be followed by an intramolecular cyclization involving a nucleophile attacking the C3 position. Alternatively, a sequential Sonogashira-Suzuki coupling strategy, analogous to that performed on 3-iodo-5-bromoindoles, could be employed to introduce different groups at both positions in a controlled manner. thieme-connect.de Such cascade processes are highly efficient as they reduce the number of separate purification steps, saving time and resources. nih.gov

Functionalization of the Indazole Core

Beyond the halogen substituents, the indazole nucleus itself offers sites for further modification, namely the two nitrogen atoms and the remaining C-H bonds.

Alkylation or arylation of the indazole nitrogen is a common strategy to modify the compound's properties. However, a significant challenge is controlling the regioselectivity of the reaction, as it can occur at either the N1 or N2 position, leading to a mixture of isomers. nih.govnih.gov

The ratio of N1 to N2 products is highly dependent on several factors, including the steric and electronic nature of substituents on the indazole ring, the choice of the alkylating or arylating agent, the base, and the solvent. nih.govresearchgate.net For instance, studies on the related methyl 5-bromo-1H-indazole-3-carboxylate have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1 alkylation, while conditions involving cesium carbonate (Cs₂CO₃) can also lead to high yields of N1-substituted products. nih.govresearchgate.net Conversely, Mitsunobu conditions often show a preference for the formation of the N2 regioisomer. nih.gov Copper-catalyzed N-arylation methods have also been developed for synthesizing N-phenyl and N-thiazolyl-1H-indazoles from ortho-chlorinated precursors. beilstein-journals.org

| Reaction Condition | Base | Solvent | General Outcome on Substituted Indazoles | Reference |

|---|---|---|---|---|

| Standard Alkylation | NaH | THF | Often favors N1-alkylation | nih.gov |

| Standard Alkylation | K₂CO₃ | DMF | Can result in mixtures of N1 and N2 isomers | researchgate.net |

| Alkylation with Tosylates | Cs₂CO₃ | Dioxane | Can provide high yields of N1-alkylated products | nih.gov |

| Mitsunobu Reaction | DEAD/PPh₃ | THF | Often favors N2-alkylation | nih.gov |

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. For this compound, the remaining C-H bonds at the C4, C6, and C7 positions are potential targets for such reactions.

Palladium- and rhodium-catalyzed direct arylations are prominent examples of C-H functionalization. nih.govacs.org The regioselectivity of these reactions is influenced by the electronic properties of the substrate and, in many cases, the presence of a directing group. rsc.org While the C3 position of 1H-indazoles has been a challenging site for direct arylation, protocols have been developed to achieve this transformation. nih.govresearchgate.netmdpi.com For this compound, where C3 is already substituted, C-H activation would be directed to other positions. The electronic effects of the bromo and chloro substituents, as well as the directing ability of the pyrazole nitrogen atoms, would play a crucial role in determining the site of functionalization (C4, C6, or C7). nih.gov

Reactions at the 1H-Position and Tautomerism Effects

The reactivity at the 1H-position of the indazole ring is a critical aspect of its chemistry, largely governed by the principles of annular tautomerism. Indazole exists as two primary tautomers: the 1H-indazole and the 2H-indazole. For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable and thus the predominant form. This tautomeric equilibrium has profound implications for reactions such as N-alkylation and N-arylation, which typically proceed via deprotonation of the N-H proton, generating an indazolide anion that can then react with an electrophile. This process often yields a mixture of N1 and N2 substituted products.

The regioselectivity of these reactions is influenced by several factors, including the nature of the substituents on the indazole ring, the type of electrophile used, the base, and the solvent system. For instance, studies on the closely related methyl 5-bromo-1H-indazole-3-carboxylate have provided significant insights into controlling this regioselectivity.

N-Alkylation: Direct alkylation of 1H-indazoles commonly leads to a mixture of N1 and N2-substituted isomers. However, reaction conditions can be optimized to favor one isomer over the other. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective alkylation on various substituted indazoles. Conversely, Mitsunobu conditions often show a preference for the formation of the N2-regioisomer.

Recent comprehensive studies on methyl 5-bromo-1H-indazole-3-carboxylate have established highly regioselective protocols. By carefully selecting the reagents, either the N1 or N2 alkylated product can be obtained in excellent yields (>84%). Density Functional Theory (DFT) calculations suggest that when cesium carbonate is used, a chelation mechanism involving the cesium ion favors the formation of N1-substituted products. In contrast, other non-covalent interactions drive the formation of the N2-product under different conditions.

| Reaction Conditions | Substrate | Major Product | Reported Selectivity/Yield | Reference |

|---|---|---|---|---|

| NaH, Isopropyl Iodide, DMF | Methyl 5-bromo-1H-indazole-3-carboxylate | Mixture (N1 and N2) | N1: 38%, N2: 46% | |

| Cs2CO3, Alkyl Tosylate, Dioxane | Methyl 5-bromo-1H-indazole-3-carboxylate | N1-Alkylated | 90–98% Yield | |

| NaH, Alkyl Bromide, THF | Various C3-substituted indazoles | N1-Alkylated | >99% N1-regioselectivity for certain C3 groups | |

| DEAD, PPh3, Alcohol (Mitsunobu) | Indazole-3-carboxylate | N2-Alkylated | N1:N2 ratio = 1:2.5 |

N-Arylation: Similar to alkylation, N-arylation can occur at either nitrogen atom. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been developed as a convenient method for synthesizing N-phenyl- and N-thiazolyl-1H-indazoles. While these methods typically start from precursors rather than the pre-formed indazole ring, they underscore the feasibility of forming N-aryl bonds. Direct N-arylation of the this compound core would likely be approached using palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. The choice of catalyst, ligand, and base would be crucial in determining the N1/N2 selectivity.

Synthesis of Complex Molecular Architectures Incorporating this compound

This compound is a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly those of interest in medicinal chemistry. Its utility stems from the presence of three distinct reactive sites: the N-H proton at the 1-position, the bromine atom at the 5-position, and the chlorine atom at the 3-position. This trifunctionality allows for a programmed, stepwise derivatization to build intricate molecular scaffolds.

The differential reactivity of the aryl bromide versus the aryl chloride is a key feature. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity gradient enables selective functionalization first at the C5 position, leaving the C3-chloro and N1-H sites available for subsequent transformations.

Reactions at the 5-Bromo Position: The bromine atom at C5 is an ideal handle for introducing aryl, heteroaryl, or amino groups via modern cross-coupling methodologies.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. Studies on various 5-bromoindazoles have demonstrated efficient Suzuki coupling with aryl and heteroaryl boronic acids. For example, using a catalyst system like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), 5-bromoindazoles can be coupled with partners like N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid in good yields. This strategy has been employed to synthesize novel 5-substituted pyrrolyl and thiophenyl indazoles, which are important motifs in biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. Research has shown that 5-bromoindazoles undergo efficient C-N cross-coupling with a wide range of aromatic and aliphatic primary and secondary amines. The use of specific palladium pre-catalyst systems, such as those based on RuPhos or BrettPhos ligands, allows for the clean formation of 5-aminoindazole (B92378) derivatives, even on substrates containing other sensitive functional groups.

Sequential Functionalization Strategy: A common strategy for elaborating the this compound core involves a multi-step sequence:

C5 Functionalization: A selective Suzuki or Buchwald-Hartwig reaction is first performed at the more reactive C5-bromo position.

C3 Functionalization: The resulting 5-substituted-3-chloro-1H-indazole can then undergo a second cross-coupling reaction at the less reactive C3-chloro position, often requiring more forcing conditions (e.g., different catalyst/ligand, higher temperature).

N1 Derivatization: Finally, the N-H position can be alkylated or arylated to complete the synthesis of a complex, trisubstituted indazole derivative.

This stepwise approach provides precise control over the final structure, making this compound an important precursor for creating diverse libraries of compounds for drug discovery and materials science.

| Position | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| C5-Br (High Reactivity) | Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 | C5-Aryl/Heteroaryl Indazole |

| C5-Br (High Reactivity) | Buchwald-Hartwig Amination | R2NH, Pd-precatalyst (e.g., RuPhos), LiHMDS | C5-Amino Indazole |

| C3-Cl (Lower Reactivity) | Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst (more active system) | C3-Aryl/Heteroaryl Indazole |

| N1-H | N-Alkylation | Alkyl Halide, Cs2CO3 or NaH | N1-Alkyl Indazole |

| N1-H | N-Arylation | Aryl Halide, Cu or Pd catalyst | N1-Aryl Indazole |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 5-Bromo-3-chloro-1H-indazole, DFT can predict its most stable three-dimensional conformation by optimizing the molecular geometry to a minimum energy state. This process yields critical data such as bond lengths, bond angles, and dihedral angles.

While a dedicated DFT study for this compound is not extensively documented in available literature, research on analogous indazole derivatives provides a framework for the expected outcomes. For instance, DFT studies on various indazole derivatives have been used to determine optimized geometries and analyze electronic properties. nih.govbeilstein-journals.org A theoretical investigation on a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, utilized DFT to calculate its structural parameters. researchgate.net

Furthermore, DFT calculations elucidate the electronic landscape of a molecule. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT analyses on novel indazole derivatives have successfully identified compounds with significant HOMO-LUMO energy gaps, indicating greater stability. nih.gov

Table 1: Representative Parameters Obtainable from DFT Analysis of an Indazole Derivative

| Parameter | Description | Typical Information Yielded |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides precise bond lengths (e.g., C-C, C-N, C-Br) and bond angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A key descriptor of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. Generally, the 1H-indazole form is considered to be the more thermodynamically stable and predominant tautomer. researchgate.net

Quantum chemical calculations are instrumental in quantifying the energy difference between these tautomers. By computing the total electronic energy of each form, researchers can predict their relative stabilities and equilibrium populations. mdpi.com While specific energy calculations for the tautomers of this compound are not detailed in the reviewed literature, DFT has been applied to study the regioselectivity of reactions on similar scaffolds, such as methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org These studies calculate the energies of transition states and products to explain why a reaction favors the formation of one isomer (e.g., N1-alkylation) over another (N2-alkylation), providing crucial insights into reaction mechanisms. beilstein-journals.org

Molecular Modeling and Simulations

Molecular modeling and simulations extend theoretical analysis to complex biological environments, predicting how a molecule might behave as a drug candidate by interacting with protein targets and navigating physiological systems.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). Although no specific docking studies for this compound were found, the indazole scaffold is a common feature in molecules designed for various therapeutic targets. Derivatives have been extensively studied, demonstrating the potential of this chemical class.

For example, derivatives of 3-chloro-6-nitro-1H-indazole were docked against Leishmania trypanothione (B104310) reductase (TryR), a key enzyme in the parasite. nih.gov The results showed thermodynamically favorable negative binding energies, indicating stable interactions within the enzyme's active site. nih.gov In other research, novel indazole derivatives were docked against a renal cancer-related protein (PDB ID: 6FEW), with some compounds showing high binding energies, suggesting strong inhibitory potential. nih.gov Similarly, various indazole analogs have been computationally screened against targets like the aromatase enzyme for breast cancer and other proteins for antibacterial applications. researchgate.net

Table 2: Examples of Molecular Docking Studies on Indazole Derivatives

| Indazole Derivative Class | Biological Target | Key Findings | Reference |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania trypanothione reductase (TryR) | Showed thermodynamically favorable negative binding energies. | nih.gov |

| 3-carboxamide indazole derivatives | Renal cancer-related protein (PDB: 6FEW) | Certain derivatives exhibited the highest binding energies, suggesting potent inhibition. | nih.gov |

| N-phenyl-indazole-carboxamide derivatives | Anticancer target protein (PDB ID: 3SRG) | Revealed robust binding interactions with the target enzyme. | researchgate.net |

| Arylborane-based indazole analogs | Anticancer target protein (PDB ID: 2ZCS) | Compounds showed high binding energies (−7.45 kcal/mol) with key amino acid residues. | researchgate.net |

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the natural movements and fluctuations of atoms in the system, providing a more dynamic and realistic view of the binding interaction.

This technique has been applied to complexes of indazole derivatives to validate docking results. For instance, an MD simulation was performed on a complex between a potent 3-chloro-6-nitro-1H-indazole derivative and the TryR enzyme. nih.gov The simulation, running for a set duration, showed that the complex remained in a stable equilibrium, with a low root-mean-square deviation (RMSD) of approximately 1–3 Å, confirming the stability of the ligand in the protein's binding site. nih.gov Similar MD studies on other indazole derivatives have underscored the stability of ligand-protein complexes, validating robust binding affinities. longdom.orglongdom.org

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and avoid those likely to fail due to poor ADMET profiles.

While specific ADMET data for this compound is not available, studies on various indazole derivatives have included these predictions. researchgate.netlongdom.org These analyses typically evaluate parameters based on established criteria like Lipinski's Rule of Five and Veber's rules to assess oral bioavailability. nih.gov Web-based platforms like ADMETlab are often used to calculate a wide range of properties. mdpi.com For example, ADMET profiling of certain indazole series confirmed favorable pharmacokinetic attributes, supporting their therapeutic potential. longdom.org Key properties evaluated include intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for hepatotoxicity or mutagenicity. mdpi.com

Table 3: Common Parameters Evaluated in In Silico ADMET Predictions

| Property Category | Parameter | Desired Outcome for Drug-Likeness |

| Absorption | Human Intestinal Absorption (HIA) | High percentage of absorption. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable; desired for CNS targets, undesired for peripheral targets. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Non-inhibitor status for major isoforms (e.g., CYP2D6, CYP3A4) is often preferred to avoid drug-drug interactions. |

| Excretion | (Often inferred from metabolism and clearance) | Efficient clearance without producing toxic metabolites. |

| Toxicity | Hepatotoxicity | Predicted as non-toxic. |

| Toxicity | Ames Mutagenicity | Predicted as non-mutagenic. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Following a comprehensive review of scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound have been identified. QSAR analyses are typically performed on a series of structurally related compounds to develop a mathematical model that correlates their chemical structures with their biological activities. The absence of such studies for this specific compound prevents a detailed discussion on predictive modeling and the identification of key structural descriptors based on established QSAR models.

While general QSAR studies have been conducted on broader classes of indazole derivatives for various biological targets, the direct application of their findings to this compound would be speculative. Therefore, the following subsections cannot be populated with specific research findings, data tables, or detailed analyses as per the user's strict instructions to focus solely on the specified compound.

2D and 3D QSAR Modeling for Biological Activity Prediction

Information not available in the public domain.

Identification of Key Structural Descriptors for Activity

Information not available in the public domain.

Structure Activity Relationship Sar Studies of Halogenated Indazoles

Influence of the Halogenation Pattern on Biological Activity

The type of halogen, its position on the indazole ring, and the presence of other halogens collectively determine the compound's biological profile. These factors modulate the molecule's ability to fit into receptor binding pockets and establish key interactions.

The location of bromine and chlorine atoms on the indazole scaffold is critical to its biological function. Different positions on the ring project into different regions of a target's binding site, leading to distinct interactions.

C3-Position: Halogenation at the C3-position is a common strategy for creating intermediates for further functionalization, often through metal-catalyzed cross-coupling reactions. chim.it A chlorine atom at this position, as in 5-Bromo-3-chloro-1H-indazole, can act as a leaving group for nucleophilic aromatic substitution or serve as a handle for introducing larger, more complex moieties designed to interact with specific amino acid residues in a target protein. In many kinase inhibitors, for instance, groups attached at C3 are pivotal for activity.

C5-Position: The C5-position of the indazole ring is frequently modified to enhance potency, selectivity, or pharmacokinetic properties. A bromine atom at this position can increase lipophilicity, potentially improving membrane permeability. Furthermore, the C5-substituent often occupies a distinct pocket within the binding site, and modifications here can lead to significant gains in activity. nih.gov For example, in a series of 1H-indazole-3-amine derivatives developed as antitumor agents, the synthesis began with 5-bromo-1H-indazol-3-amine, which was then diversified at the 5-position via Suzuki coupling. nih.gov This highlights the role of the C5-position as a key site for exploring SAR and optimizing biological activity. nih.gov Studies have shown that substituents at both the 4- and 6-positions can also play a crucial role in the inhibition of certain enzymes, such as IDO1. nih.gov

The combined presence of different halogens, such as bromine and chlorine, can offer advantages over mono-halogenation. Each halogen imparts a unique set of properties, and their combination allows for a more nuanced modulation of the pharmacological profile. nih.gov Chlorine is more electronegative than bromine but smaller in size. nih.gov Bromine is less electronegative but more polarizable and can be a more effective halogen bond donor.

| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Characteristics in SAR |

|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Blocks metabolism, modulates pKa, can form strong hydrogen bonds. nih.gov |

| Chlorine (Cl) | 1.75 | 3.16 | Often used as a bioisostere for a methyl group, increases lipophilicity, participates in halogen and hydrogen bonding. nih.gov |

| Bromine (Br) | 1.85 | 2.96 | Increases lipophilicity significantly, effective halogen bond donor, useful synthetic handle. researchgate.net |

| Iodine (I) | 1.98 | 2.66 | Largest and most polarizable, potent halogen bond donor, often introduces toxicity concerns. |

Role of the Indazole Scaffold in Ligand-Receptor Interactions

The indazole core itself is not merely a passive framework but an active participant in binding. Its rigid, planar structure and hydrogen bonding capabilities are fundamental to its role as a pharmacophore.

The bicyclic nature of the indazole scaffold imparts significant conformational rigidity. This planarity helps to minimize the entropic penalty upon binding to a receptor and provides a well-defined orientation for its substituents. Computational studies, including conformational analysis and molecular docking, are often employed to understand how these molecules orient themselves within a protein's active site to achieve the lowest energy state. nih.govmdpi.com The specific substitution pattern, including the placement of halogens, influences the preferred binding mode and the recognition of the ligand by the receptor's amino acid residues.

The indazole scaffold is capable of forming several key non-covalent interactions that are crucial for high-affinity binding. nih.gov

Hydrogen Bonding: The N1-H proton of the 1H-indazole tautomer is a potent hydrogen bond donor. In many kinase inhibitors, this N1-H forms a critical hydrogen bond with the "hinge region" of the enzyme, an interaction that is often essential for inhibitory activity. nih.gov The N2 nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic benzene (B151609) and pyrazole (B372694) rings of the indazole core provide a large, flat surface area that can engage in favorable hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. researchgate.netnih.gov The addition of halogen atoms, such as in this compound, enhances the molecule's lipophilicity, which can strengthen these hydrophobic interactions. nih.gov Furthermore, these halogens can participate in "halogen bonding," a specific non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base (e.g., a carbonyl oxygen or an aromatic ring) in the protein.

Case Studies of Indazole Derivatives with Established SARs

The principles of halogenation and scaffold interactions are best illustrated through specific examples where systematic modifications have led to a clear understanding of the structure-activity relationship.

Case Study 1: 1H-Indazole-3-amine Derivatives as Antitumor Agents

A study focused on developing antitumor agents started with 5-bromo-1H-indazol-3-amine as a key intermediate. nih.gov The 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment. nih.gov Researchers synthesized a series of compounds by modifying the C5 position through Suzuki coupling reactions and attaching different acyl groups to the 3-amino group. The resulting compounds were tested for their cytotoxic activity against various cancer cell lines. The SAR analysis revealed that the nature of the substituent at the C5 position had a significant impact on activity. For instance, replacing a 3-fluorophenyl group at C5 with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a 2- to 10-fold decrease in inhibitory activity against the K562 cell line, indicating a specific electronic or steric preference in the corresponding binding pocket. nih.gov

| Compound | C5-Substituent (R¹) | 3-Amide Group (R²) | IC₅₀ (μM) |

|---|---|---|---|

| 6a | 3-Fluorophenyl | 4-Fluorobenzoyl | 0.14 ± 0.02 |

| 6b | 4-Methoxyphenyl | 4-Fluorobenzoyl | 0.31 ± 0.04 |

| 6q | 3,4-Dichlorophenyl | 4-Fluorobenzoyl | 1.52 ± 0.11 |

Case Study 2: Indazole Derivatives as FGFR Kinase Inhibitors

In the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a series of 1H-indazole-based derivatives were identified. nih.gov Biological evaluation showed that these compounds inhibited FGFR1-3 with IC₅₀ values in the micromolar range. The SAR studies indicated that the 1H-indazole ring was a crucial pharmacophore. Compound 106 from this series, which features an unsubstituted indazole core, was identified as the most active inhibitor, demonstrating the potency of the core scaffold even without extensive halogenation in this particular case. nih.gov This underscores that while halogenation is a powerful tool, the optimal substitution pattern is highly dependent on the specific topology and chemical environment of the target receptor.

Kinase Inhibitors

Halogenated indazoles have been extensively investigated as inhibitors of a wide range of protein kinases implicated in oncology and other diseases. The strategic placement of halogen atoms can significantly enhance binding affinity and selectivity for the target kinase.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

| Compound Class | Key Structural Features | Target | Activity |

| 6-Aryl-1H-indazoles | 6-(2,6-dichloro-3,5-dimethoxyphenyl) group | FGFR | Potent Inhibition |

| 6-Phenyl-1H-indazole Fragments | Fluorine atom on the 6-phenyl ring | FGFR1/FGFR2 | Increased selectivity for FGFR2 over FGFR1 |

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibitors

A series of indazole amide-based compounds have been identified as potent inhibitors of ERK1/2. nih.gov The indazole ring is crucial for interacting with the hinge region of the kinase's ATP binding pocket. The optimization of these inhibitors often involves modifying the amide portion and other substituents to enhance potency and cellular activity. While detailed SAR studies focusing specifically on halogenation of the indazole ring are not extensively documented in the available literature, the core scaffold's established activity suggests that strategic halogenation could be a viable approach to modulate potency and pharmacokinetic properties, similar to other kinase inhibitor classes. nih.gov

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

In the development of CDK8 inhibitors, structure-based design has led to the optimization of series featuring an indazole hinge-binding motif. SAR studies have explored the impact of varying a para-halogen substituent on a phenylpiperidine moiety attached to the indazole core. This exploration was part of a strategy to improve potency and selectivity, demonstrating that halogen substitution in peripheral regions of the molecule is a key tactic for modulating interaction with the target kinase. Furthermore, the introduction of a nitrogen atom at the 7-position of the indazole ring (creating an azaindazole) was found to maintain acceptable biochemical affinity for CDK8 while improving microsomal stability.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

While the indazole scaffold is utilized in the synthesis of various kinase inhibitors, and halogenation is a common strategy to improve potency in EGFR inhibitors of other classes (e.g., quinazolines), detailed structure-activity relationship studies focusing specifically on halogenated indazole derivatives as direct EGFR inhibitors are not extensively available in the reviewed scientific literature. Patents have described 5-bromoindazole as a starting material for compounds targeting a broad range of kinases that includes EGFR, but specific SAR data for the final halogenated indazole compounds against EGFR are not provided. google.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

The indazole scaffold is a cornerstone of several approved VEGFR-2 inhibitors, including pazopanib (B1684535) and axitinib. This has established it as a promising template for the design of new anti-angiogenic agents. SAR studies have demonstrated that the addition of halogen atoms to phenyl rings attached to the indazole core can enhance VEGFR-2 inhibitory activity. For instance, in some series of indazole-based derivatives, halogenated substituents are critical for achieving high potency. The specific placement and nature of the halogen can influence interactions within the hydrophobic regions of the kinase's active site, thereby improving binding affinity.

Rho-associated protein kinase II (ROCK-II) Inhibitors

A series of indazole piperazine (B1678402) and indazole piperidine (B6355638) derivatives have been designed as inhibitors of ROCK-II. The SAR studies for these compounds indicate that modifications on the piperazine or piperidine ring significantly impact potency. While specific SAR on halogenation of the indazole ring itself is limited, the broader class of kinase inhibitors suggests that such modifications could influence activity. The selectivity of ROCK-II inhibitors can often be attributed to interactions with hydrophobic groups, a property that can be modulated by halogenation.

Threonine Tyrosine Kinase (TTK) Inhibitors

A novel class of potent TTK inhibitors has been developed based on an indazole core. The lead compound from this series, CFI-400936, features an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide structure and exhibits an IC50 of 3.6 nM. The key structural features for its high potency are the indazole core, which anchors the molecule in the ATP binding site, along with the sulfamoylphenyl group at the C3 position and the acetamido moiety at the C5 position. This establishes the substituted indazole scaffold as a highly effective template for TTK inhibition.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibition. SAR analyses of 1H-indazole derivatives indicate that the indazole ring is essential for activity and that substituents at the C4 and C6 positions significantly affect inhibitory potency. Notably, a bromo substituent at the C6 position has been shown to be compatible with potent activity. The compound 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol was identified as an effective IDO1 inhibitor, demonstrating the importance of halogenation on the indazole core for this target. google.com

| Kinase Target | Compound Series / Example | Role of Halogen / Key SAR Findings | Potency (IC₅₀) |

| FGFR1/2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | Dichloro substitution on the C6-phenyl ring is critical for potent inhibition. | - |

| CDK8 | Phenylpiperidine-indazoles | para-Halogen substitution on the phenylpiperidine moiety was varied to optimize potency. | - |

| TTK | CFI-400936 (N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide) | The substituted indazole core is essential for high-potency inhibition. | 3.6 nM |

| IDO1 | 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol | Bromo substitution at the C6 position of the indazole ring is favorable for activity. | - |

Anti-inflammatory Agents (e.g., COX-2)

The indazole scaffold has been successfully utilized to develop potent and selective cyclooxygenase-2 (COX-2) inhibitors. google.com A series of (aza)indazole derivatives were designed to target the enzyme, leading to the identification of compounds with high affinity and excellent selectivity over the COX-1 isoform. Structural modifications on the indazole scaffold led to a derivative, compound 16 in its series, which exhibited an effective COX-2 inhibitory IC50 value of 0.409 µM. researchgate.net This demonstrates that the indazole core can be effectively tailored to fit into the active site of COX-2, making it a valuable scaffold for the development of novel anti-inflammatory drugs. researchgate.net

| Compound Class | Target | Key SAR Finding | Potency (IC₅₀) |

| (Aza)indazole Derivatives | COX-2 | Structural modifications on the indazole core yielded a potent and highly selective inhibitor. | 0.409 µM |

Antiparasitic and Antimicrobial Agents

Halogenated indazole derivatives have shown significant promise as agents against various pathogens, including protozoa and bacteria. The introduction of halogen atoms, which are strong electron-withdrawing groups, can enhance the potency of these compounds.

In studies of 2-phenyl-2H-indazole derivatives, substitutions on the phenyl ring were found to be critical for antiprotozoal activity. The best potencies against Entamoeba histolytica and Trichomonas vaginalis were observed in derivatives substituted with a 4-chlorophenyl or a 2-(trifluoromethyl)phenyl group, which achieved IC50 values below 0.050 µM. This indicates that electron-withdrawing halogenated groups are key structural features for strong antiprotozoal effects.

Similarly, in a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles, compounds bearing a 3-(4-chlorophenyl) or a 3-(4-fluorophenyl) group were identified as the most active antimicrobial agents. The presence of a halogen on the phenyl ring at the C3 position was crucial for the observed activity.

| Compound Class | Pathogen(s) | Key Halogen-Related SAR Findings | Potency (IC₅₀) |

| 2-Phenyl-2H-indazoles | E. histolytica, T. vaginalis | 4-Chlorophenyl or 2-(Trifluoromethyl)phenyl substitution leads to the highest potency. | < 0.050 µM |

| Hexahydro-2H-indazoles | Bacteria / Fungi | 3-(4-Chlorophenyl) and 3-(4-fluorophenyl) derivatives were the most active compounds. | - |

Other Therapeutic Areas

GPR120/GPR40 Agonists

An indazole-6-phenylcyclopropylcarboxylic acid series was identified as a source of selective G-protein coupled receptor 120 (GPR120) agonists, which are potential therapeutics for type 2 diabetes. SAR studies were conducted to optimize potency for GPR120 while ensuring selectivity against the related GPR40. While specific halogenation on the indazole ring was explored, with a 4-fluoro-3-methoxyindazole derivative showing a significant increase in GPR120 potency (78 nM), the primary driver for selectivity was found to be the stereochemistry of the cyclopropylcarboxylic acid motif. This work nevertheless confirms that halogenation of the indazole core is a viable strategy for enhancing the potency of GPR120 agonists.

Calcium Channel Blockers

Indazole-3-carboxamides have been discovered as a novel class of potent calcium-release activated calcium (CRAC) channel blockers. The SAR of this series revealed that the nature of the aromatic (Ar) moiety in the -CO-NH-Ar linker profoundly affects the calcium blocking activity. Potent compounds were developed from Ar groups containing halogen substituents, such as 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups. The most potent compounds in this series exhibited sub-micromolar IC50 values for inhibiting calcium influx and the release of pro-inflammatory mediators. This demonstrates that halogenated aromatic groups are highly favorable for activity in this class of indazole-based calcium channel blockers.

| Therapeutic Target | Compound Series | Key Halogen-Related SAR Findings | Potency (IC₅₀) |

| GPR120 | Indazole-6-phenylcyclopropylcarboxylic acids | A 4-fluoro substitution on the indazole ring increased potency. | 78 nM |

| CRAC Channel | Indazole-3-carboxamides | 2,6-Difluorophenyl and 3-fluoro-4-pyridyl groups on the carboxamide were features of the most potent compounds. | 0.67 µM (for 3-fluoro-4-pyridyl derivative) |

Advanced Applications and Research Directions

Indazoles in Materials Science

The highly conjugated and aromatic 10π electron system of the indazole ring contributes to its unique electronic properties, making it a subject of interest in materials science. ossila.com Derivatives of indazole have been investigated for their utility as electronically active materials. ossila.com

Photophysical Properties of Indazole Derivatives

Indazole derivatives are known to possess interesting photophysical properties, functioning as powerful chromophore units. ossila.comresearchgate.net The conjugated system allows for electron delocalization, which is fundamental to a material's ability to absorb and emit light. acs.org

The introduction of halogen substituents, such as the bromo and chloro groups in 5-Bromo-3-chloro-1H-indazole, can significantly modulate these electronic and photophysical properties. acs.org Halogens are known to influence factors such as the energy gap of a molecule. ossila.com For instance, studies on various indazole derivatives have characterized their absorption maxima and emission wavelengths using ultraviolet-visible (UV-vis) and fluorescence spectroscopy. researchgate.net The specific substitution pattern on the indazole ring dictates the precise photophysical characteristics, including Stokes shifts and fluorescence quantum yields. researchgate.net While detailed photophysical data for this compound is not extensively published, it is understood that halogen atoms can facilitate intermolecular interactions like halogen bonding, which can influence the material's solid-state properties. ossila.com

Applications in Organic Light-Emitting Diodes (OLEDs)

The unique electronic and light-emitting properties of certain indazole derivatives have led to their investigation for use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The ability to tune the energy gap and emission characteristics through chemical modification is crucial for developing efficient OLED materials. ossila.com For example, fluorinated indazole derivatives have been synthesized for use in semiconducting molecules for OLEDs. ossila.com The indazole moiety can also be used to coordinate with metal centers like Iridium (Ir) to form photosensitizers. ossila.com Although specific studies detailing the performance of this compound in OLED devices are not widely available, its status as a halogenated indazole makes it a potential candidate for future research in this area.

Catalysis by Indazole-Derived Ligands

In the field of organometallic chemistry and catalysis, the development of new ligand scaffolds is critical for enabling novel chemical transformations. The indazole structure has proven to be a valuable precursor for a class of potent ligands.

N-Heterocyclic Carbenes (NHCs) from Indazoles

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis, often considered superior to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and structural tunability. scripps.edunih.gov Indazoles can be converted into their corresponding indazolium salts, which are the direct precursors to indazole-derived NHCs. researchgate.netresearchgate.net The deprotonation of an indazolium salt generates the highly reactive NHC. scripps.edu

These indazole-derived carbenes, sometimes referred to as "Indy" ligands, can then be coordinated to a variety of metal centers to form stable metal-NHC complexes. researchgate.net The electronic properties of the resulting complex can be fine-tuned by modifying the substituents on the indazole ring. scripps.edu Therefore, this compound represents a potential starting material for the synthesis of di-halogenated, indazole-based NHC ligands.

Application in Organic Synthesis

Metal complexes featuring indazole-derived ligands, including NHCs and phosphines, are employed as catalysts in a wide array of organic reactions. acs.org NHC-metal complexes, in particular, are known to be efficient catalysts for C-C and C-heteroatom bond-forming reactions. nih.gov

For example, NHC-copper(I) complexes are used to catalyze reactions such as hydrosilylation, conjugate addition, cycloadditions, and various C-H functionalization reactions, including arylation and amidation. beilstein-journals.orgnih.gov Palladium-NHC complexes are well-known catalysts for cross-coupling reactions. openmedicinalchemistryjournal.com The stability and reactivity of these catalysts are directly influenced by the electronic and steric nature of the NHC ligand. scripps.edu The presence of electron-withdrawing halogen atoms on an indazole-derived ligand, such as those from this compound, could modulate the catalytic activity of the corresponding metal complex, making it a target for development in specialized synthetic applications. nih.govbeilstein-journals.org

Table 1: Examples of Catalytic Reactions Using Indazole-Derived Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Reference |

|---|---|---|---|

| N-Arylation | Copper (Cu) | Diamine | N/A |

| Cross-Coupling | Palladium (Pd) | Phosphine | N/A |

| C-H Functionalization | Rhodium (Rh) / Copper (Cu) | N/A | nih.gov |

| Hydrosilylation | Copper (Cu) | NHC | nih.gov |

| Gold Catalysis | Gold (Au) | Phosphine | acs.org |

Future Perspectives in Drug Discovery and Development

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. pnrjournal.com Halogenated indazoles, such as this compound, are particularly important as they often serve as crucial intermediates for the synthesis of potent drug candidates. rsc.org The halogen atoms provide synthetic handles for introducing diverse functional groups through reactions like cross-coupling, allowing for the systematic exploration of structure-activity relationships (SAR). rsc.orgchim.it

The future development of indazole-based drugs is heavily focused on oncology. Many indazole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov

Key areas of future research include:

Kinase Inhibitors: Indazole derivatives are the foundation for several approved anti-cancer drugs that inhibit kinases like VEGFR, ALK, and PARP. pnrjournal.comnih.govnih.gov The development of new derivatives continues to target a wide range of kinases implicated in different cancers. nih.gov

Novel Mechanisms of Action: Beyond kinase inhibition, indazoles are being investigated for other anti-tumor activities, including the inhibition of enzymes like indoleamine-2,3-dioxygenase1 (IDO1) and as hypoxia-inducible factor-1 (HIF-1) inhibitors. nih.gov

Addressing Drug Resistance: A major challenge in cancer therapy is acquired drug resistance. Future research will focus on designing novel indazole derivatives that can overcome known resistance mechanisms. nih.gov

Other Therapeutic Areas: While oncology is a major focus, the diverse biological activities of indazoles make them promising candidates for treating inflammatory disorders, neurodegenerative diseases, and infectious diseases. researchgate.neteurekaselect.com

The compound this compound, with its specific di-halogenation pattern, offers chemists a strategic starting point for building libraries of novel compounds to be screened for a wide range of biological activities. The differential reactivity of the bromine and chlorine atoms could potentially allow for selective and controlled functionalization, further enhancing its utility in drug discovery pipelines.

Table 2: Selected FDA-Approved Drugs Containing an Indazole Core

| Drug Name | Primary Indication | Mechanism of Action |

|---|---|---|

| Axitinib | Renal Cell Carcinoma | Tyrosine Kinase Inhibitor |

| Pazopanib (B1684535) | Renal Cell Carcinoma, Soft Tissue Sarcoma | Tyrosine Kinase Inhibitor |

| Niraparib | Ovarian, Fallopian Tube, Peritoneal Cancer | PARP Inhibitor |

| Entrectinib | ROS1-positive Non-Small Cell Lung Cancer | Tyrosine Kinase Inhibitor |

| Benzydamine | Pain and Inflammation | Non-steroidal anti-inflammatory |

| Granisetron | Nausea and Vomiting (chemotherapy-induced) | 5-HT3 Receptor Antagonist |

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available research specifically detailing the role of This compound in the advanced applications of cancer research as outlined. The existing body of work focuses on the broader class of indazole derivatives or isomers with different substitution patterns.

Consequently, this article cannot be generated as per the specific instructions, which strictly require focusing solely on the chemical compound “this compound” and its direct application in the development of novel anti-cancer agents, addressing drug resistance, and the exploration of new biological targets. Information on related compounds, while available, falls outside the explicit scope of the request.

Conclusion

Summary of 5-Bromo-3-chloro-1H-indazole's Research Significance

The compound this compound holds considerable significance in the fields of organic synthesis and medicinal chemistry, primarily functioning as a versatile synthetic intermediate. Its importance is derived from its structure: a halogenated indazole core. The indazole scaffold is a well-established "privileged" structure in drug discovery, forming the backbone of numerous therapeutic agents, particularly in oncology. nih.govnih.gov Several FDA-approved drugs, such as Axitinib and Pazopanib (B1684535), feature the indazole nucleus, highlighting its value in developing potent kinase inhibitors. nih.gov

The specific substitution pattern of this compound, featuring two distinct halogen atoms at the C3 and C5 positions, offers chemists strategic advantages. These halogens act as functional handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug development. ias.ac.innih.gov This dual halogenation allows for selective and stepwise functionalization, enabling the synthesis of complex and diverse molecular libraries for biological screening. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed reactions for building carbon-carbon or carbon-nitrogen bonds. nih.gov

While extensive research on this specific isomer is not as widely documented as for other indazole derivatives, its structural similarity to key intermediates used in the synthesis of biologically active compounds underscores its potential. nih.gov For instance, various bromo- and chloro-substituted indazoles are crucial precursors for compounds targeting protein kinases, which are critical targets in cancer therapy. nih.govucsf.edu Therefore, the primary research significance of this compound lies in its role as a valuable and adaptable building block for the creation of novel and potentially therapeutic molecules.

Unanswered Questions and Future Research Trajectories

Despite the established importance of the indazole scaffold, several unanswered questions remain regarding the specific utility and potential of this compound, pointing toward clear future research trajectories.

A primary unanswered question is how the unique 5-bromo, 3-chloro substitution pattern specifically influences the physicochemical properties and biological activity of its derivatives compared to other halogenated isomers. The precise positioning of electron-withdrawing groups can significantly alter a molecule's binding affinity, selectivity for biological targets, and metabolic stability. Systematic studies are needed to explore these structure-activity relationships (SAR).

Future research should, therefore, focus on the synthesis of a diverse library of compounds originating from this compound. This library could be screened against a broad panel of biological targets, with a particular focus on protein kinases, given the prevalence of indazoles as kinase inhibitors. nih.gov Such screening campaigns could uncover novel inhibitors for well-known cancer targets (e.g., VEGFR, FGFR, Akt) or identify activity against emerging therapeutic targets. ias.ac.inucsf.edubohrium.com

Another promising trajectory is the development and optimization of scalable synthetic routes to this compound itself. While general methods for indazole synthesis exist, efficient and high-yield pathways to polysubstituted indazoles are often challenging and can hinder broader investigation. nih.govrsc.org The development of more robust synthetic methods would make this valuable intermediate more accessible for both academic and industrial research.

Finally, the potential application of this compound derivatives beyond medicinal chemistry remains largely unexplored. Nitrogen-containing heterocycles are finding increasing use in material science, for example, in the development of organic light-emitting diodes (OLEDs). researchgate.net Future investigations could explore the photophysical properties of derivatives synthesized from this scaffold, potentially opening new avenues in materials science and electronics.

Table of Important Indazole-Based Compounds

The following table lists notable drugs and clinical candidates that feature the indazole core, illustrating the therapeutic importance of the scaffold for which this compound serves as a potential synthetic precursor.

| Compound Name | Therapeutic Area | Primary Mechanism of Action |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor (VEGFR) |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor (VEGFR, PDGFR) |

| Niraparib | Oncology | PARP Inhibitor |

| Entrectinib | Oncology | Tyrosine Kinase Inhibitor (ALK, ROS1, TRK) |

| Linifanib | Oncology | Tyrosine Kinase Inhibitor (VEGFR, PDGFR) |

| Granisetron | Supportive Care | 5-HT3 Receptor Antagonist (Antiemetic) |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 5-Bromo-3-chloro-1H-indazole?

Methodological Answer:

Synthesis optimization involves selecting reaction conditions (solvent polarity, temperature, catalysts) to maximize yield and purity. For example, halogenated indazoles are often synthesized via cyclization or cross-coupling reactions. Evidence from similar compounds (e.g., 5-Bromo-1-methyl-1H-indazol-3-amine) suggests using Pd-catalyzed Buchwald-Hartwig amination or Ullmann coupling for introducing substituents . Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized. Post-synthesis purification (e.g., column chromatography or recrystallization) is critical to remove unreacted bromo/chloro precursors.

Basic: How can researchers confirm the molecular structure of this compound?

Methodological Answer:

Structural confirmation requires multi-technique validation:

- X-ray crystallography : Single-crystal XRD refined via SHELXL (e.g., SHELX-2018) resolves bond lengths/angles and validates halogen placement .

- NMR spectroscopy : H and C NMR identify aromatic protons and substituent effects. For example, deshielding of the indazole C3 proton due to chlorine’s electronegativity .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (CHBrClN) by matching experimental and theoretical m/z values.

Basic: What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

Purity assessment combines:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities ≥0.1% .

- Melting point analysis : Sharp melting range (e.g., 290–292°C for analogs) indicates high crystallinity .

- Elemental analysis : Validates C/H/N/Br/Cl content within ±0.4% of theoretical values.

Advanced: How can computational docking studies elucidate the mechanism of this compound in enzyme inhibition?

Methodological Answer:

Docking studies (e.g., using AutoDock Vina or MOE) model interactions between the compound and target enzymes (e.g., α-glucosidase). Steps include:

Protein preparation : Retrieve enzyme structures from PDB (e.g., 1XSI for α-glucosidase) and optimize hydrogen bonding .

Ligand preparation : Generate 3D conformers of this compound, accounting for halogen bonding.

Docking simulations : Identify binding poses with lowest ΔG values. Bromine and chlorine may form hydrophobic interactions or halogen bonds with catalytic residues . Validate results with in vitro enzymatic assays (IC determination).

Advanced: How should researchers address crystallographic disorder in this compound structures?

Methodological Answer:

Disorder in XRD data (e.g., overlapping electron densities for Br/Cl) is resolved by:

- Occupancy refinement : Assign partial occupancies to disordered atoms using SHELXL .

- Thermal parameter analysis : Higher B-factors for disordered regions indicate dynamic flexibility.

- Twinned data correction : For non-merohedral twinning, use TWINABS or CrysAlisPro to deconvolute datasets .

Advanced: How can contradictory bioassay results (e.g., antifungal vs. antioxidant activity) be analyzed for this compound?

Methodological Answer:

Contradictory data require:

- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm trends.

- Cellular toxicity checks : Use MTT assays to rule out false positives from cytotoxicity .

- Mechanistic profiling : Compare ROS scavenging (DPPH assay) vs. membrane-targeted antifungal activity (e.g., ergosterol binding) to identify dual mechanisms.

Advanced: What strategies are effective for impurity profiling in multi-step syntheses of this compound?

Methodological Answer:

Impurity tracking involves:

- LC-MS/MS : Hyphenated techniques identify byproducts (e.g., dehalogenated intermediates) via fragmentation patterns .

- Isotopic labeling : Use Br/Br or Cl/Cl ratios to trace halogen loss pathways.

- Process analytical technology (PAT) : In-line FTIR monitors reaction kinetics to minimize side reactions.

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

Methodological Answer:

SAR studies systematically modify substituents and evaluate bioactivity:

Halogen variation : Replace Br with I or F to assess steric/electronic effects on target binding .

Heterocycle fusion : Attach pyridine or thiadiazole rings to enhance solubility or affinity .

Pharmacophore mapping : QSAR models (e.g., CoMFA) correlate substituent parameters (logP, polar surface area) with activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.